3-Benzylpiperidin-4-one

AChE inhibition Alzheimer's disease Donepezil

Procurement teams and medicinal chemistry leads should select 3-Benzylpiperidin-4-one (CAS 497080-76-9) for its unique C3-benzyl substitution and pre-installed chiral center—a scaffold jump from the generic N-benzylpiperidin-4-one. Unlike the achiral, commercially saturated N-benzyl regioisomer used for remifentanil/haloperidol libraries, this compound locks the ring into a chair conformation with equatorial benzyl orientation, enabling diastereoselective enolate alkylations, nucleophilic additions, and multi-component condensations without downstream chiral resolution. It is the optimal starting material for novel 3-arylmethylidene AChE inhibitors achieving donepezil-comparable activity and for 2,6-diarylpiperidin-4-one antifungals with MICs as low as 50 μg/mL against Aspergillus niger. Its defined stereochemistry supports patent-differentiated API development distinct from N-benzylpiperidin-4-one-derived portfolios.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 497080-76-9
Cat. No. B1612237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylpiperidin-4-one
CAS497080-76-9
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CNCC(C1=O)CC2=CC=CC=C2
InChIInChI=1S/C12H15NO/c14-12-6-7-13-9-11(12)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2
InChIKeyDOFKUHJXLCSYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzylpiperidin-4-one (CAS 497080-76-9): A C3-Functionalized Piperidin-4-one Building Block for CNS Drug Scaffold Diversification


3-Benzylpiperidin-4-one (CAS 497080-76-9) is a C3-benzyl-substituted piperidin-4-one heterocycle with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol [1]. The compound features a secondary amine at the N1 position and a reactive ketone carbonyl at C4, with the C3-benzyl substituent introducing a defined stereocenter (one chiral carbon) that confers distinct conformational and steric properties relative to the more common N-benzylpiperidin-4-one regioisomer [2].

Why 3-Benzylpiperidin-4-one Cannot Be Substituted by N-Benzyl or Other Piperidin-4-one Regioisomers in Drug Discovery


The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, yet the position of benzyl substitution fundamentally alters both synthetic utility and biological recognition. N-Benzylpiperidin-4-one (CAS 3612-20-2), the commercially ubiquitous regioisomer, has been extensively validated as a precursor to remifentanil, haloperidol, and donepezil-like AChE inhibitors [1]. In contrast, 3-Benzylpiperidin-4-one bears the benzyl group at the C3 carbon, creating a chiral center that locks the molecule into a specific stereochemical configuration. This alteration profoundly changes the reactive landscape—the C3 benzyl group exerts steric shielding of the C4 carbonyl, modulates enolate formation regioselectivity, and introduces a hydrophobic contact surface distinct from the N-benzyl analog. Generic substitution of N-benzylpiperidin-4-one for 3-benzylpiperidin-4-one is therefore not a minor modification; it is a scaffold jump that yields divergent downstream derivative libraries, differential target binding modes, and incompatible SAR trajectories [2].

Quantitative Evidence: How 3-Benzylpiperidin-4-one Differentiates from N-Benzylpiperidin-4-one and Other Analogs


AChE Inhibitor Scaffold Utility: C3-Benzyl Derivatives Achieve Donepezil-Comparable Activity Unlike N-Benzyl Congeners

3-Benzylpiperidin-4-one serves as the critical scaffold for generating C3-ylidene derivatives with potent acetylcholinesterase (AChE) inhibitory activity. The mono-substituted 3-arylmethylidene-N-benzylpiperidin-4-ones, derived from this C3-benzyl scaffold, exhibit AChE inhibitory activity comparable to the clinical drug donepezil (IC50 ~6.7 nM) [1]. The C3 substitution pattern is essential for this activity; analogous derivatives built on the N-benzyl scaffold alone lack the requisite π-stacking geometry for Trp84 engagement in the AChE active site [2].

AChE inhibition Alzheimer's disease Donepezil

Conformational Differentiation: C3-Benzyl Locks Chair Conformation with Defined Stereochemistry

3-Benzylpiperidin-4-one possesses a chiral center at C3 that is absent in N-benzylpiperidin-4-one. The C3-benzyl group sterically locks the piperidin-4-one ring into a defined chair conformation with equatorial orientation of the benzyl substituent, as confirmed by 1H NMR coupling constant analysis in structurally analogous t(3)-benzyl-r(2),c(6)-diarylpiperidin-4-ones [1]. N-Benzylpiperidin-4-one, lacking this C3 substitution, exhibits conformational flexibility that can lead to multiple solution-phase conformers.

Stereochemistry conformational analysis NMR

Antifungal Activity of C3-Benzyl Derivatives: MIC Values as Low as 50 µg/mL

Derivatives of 3-benzylpiperidin-4-one, specifically 3-benzyl-2,6-diarylpiperidin-4-ones, have demonstrated potent and selective antifungal activity. In a standardized cup-plate and tube assay screen, these C3-benzyl-substituted compounds exhibited MIC values as low as 50 μg/mL against Aspergillus niger and Penicillium chrysogenum, while showing weaker antibacterial activity [1]. This antifungal selectivity profile is distinct from many simple piperidin-4-one derivatives that lack the C3-benzyl group.

Antifungal antimicrobial MIC

Steric and Electronic Differentiation: C3-Benzyl Group Alters C4 Carbonyl Reactivity

The C3-benzyl substituent in 3-benzylpiperidin-4-one exerts steric shielding of the adjacent C4 carbonyl, altering its reactivity profile relative to the unshielded carbonyl in N-benzylpiperidin-4-one. This steric environment modifies enolate formation regioselectivity and directs the stereochemical outcome of nucleophilic additions and condensation reactions at C4 [1]. In contrast, N-benzylpiperidin-4-one presents an unhindered carbonyl that is freely accessible for diverse transformations, including Knoevenagel condensations and Stork enamine formation.

Synthetic utility enolate chemistry regioselectivity

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area

3-Benzylpiperidin-4-one exhibits physicochemical properties that are distinct from its N-benzyl isomer and other piperidin-4-one analogs. The compound has a calculated LogP (XlogP) of 1.2 and a topological polar surface area (TPSA) of 29.1 Ų [1]. By comparison, N-benzylpiperidin-4-one has a calculated LogP of approximately 1.5 and an identical TPSA of 29.1 Ų. The lower LogP of 3-benzylpiperidin-4-one suggests marginally improved aqueous solubility and potentially altered blood-brain barrier penetration characteristics relative to the N-benzyl isomer, which may be advantageous for peripheral vs. CNS-targeted drug design.

Physicochemical properties drug-likeness CNS penetration

Optimal Procurement and Research Scenarios for 3-Benzylpiperidin-4-one


Medicinal Chemistry: Synthesis of Donepezil-Inspired AChE Inhibitors with C3-Modification

This compound is the optimal choice for medicinal chemistry programs aiming to synthesize novel acetylcholinesterase (AChE) inhibitors that require C3-ylidene or C3-alkyl modifications. The C3-benzyl scaffold enables the construction of mono-substituted 3-arylmethylidene derivatives that achieve donepezil-comparable AChE inhibitory activity [1]. The chiral center at C3 also allows for stereochemically defined analog generation, a critical advantage for SAR exploration and patent differentiation relative to N-benzylpiperidin-4-one-derived libraries [2].

Antifungal Drug Discovery: Building C3-Benzyl-2,6-Diarylpiperidin-4-one Libraries

3-Benzylpiperidin-4-one serves as the essential starting material for synthesizing 3-benzyl-2,6-diarylpiperidin-4-one derivatives, which have demonstrated potent and selective antifungal activity with MIC values as low as 50 μg/mL against Aspergillus niger and Penicillium chrysogenum [1]. The C3-benzyl group is a critical structural determinant for this antifungal activity, and alternative piperidin-4-one scaffolds lacking this substitution have not shown comparable potency or fungal selectivity in parallel assays [2].

Stereoselective Synthesis: Construction of Chirally Defined Piperidine Building Blocks

The defined stereochemistry of 3-benzylpiperidin-4-one—with a single chiral center at C3 that locks the ring into a chair conformation with equatorial benzyl orientation—makes it a valuable starting material for stereoselective synthetic transformations [1]. This compound is preferred over achiral N-benzylpiperidin-4-one when the synthetic route requires pre-installed chirality to direct diastereoselective reactions, such as enolate alkylations, nucleophilic additions, or multi-component condensation cascades, thereby reducing the need for chiral resolution steps later in the synthesis [2].

Custom Synthesis: Kilogram-Scale Production of Advanced Pharmaceutical Intermediates

3-Benzylpiperidin-4-one is available from specialized fine chemical suppliers with custom synthesis capabilities scaling from grams to kilograms, enabling its use as an advanced intermediate in pharmaceutical process development [1]. Its unique substitution pattern—specifically the C3-benzyl group with defined stereochemistry—offers a route to patent-differentiated active pharmaceutical ingredients (APIs) that are structurally distinct from those derived from the commercially saturated N-benzylpiperidin-4-one scaffold, thereby providing intellectual property advantages [2].

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